

Spectroscopic Characterization of (1R,2S)-1-Amino-2-Indanol: A Technical Guide

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Compound of Interest

Compound Name: (1R,2S)-1-amino-2-indanol

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol **(1R,2S)-1-amino-2-indanol**, a critical building block in the synthesis of various pharmaceuticals, including the HIV protease inhibitor Indinavir. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, outline generalized experimental protocols for data acquisition, and present a logical workflow for its characterization.

Spectroscopic Data

The structural elucidation and confirmation of **(1R,2S)-1-amino-2-indanol** rely heavily on spectroscopic techniques. The key data from ^1H NMR, ^{13}C NMR, and IR spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for determining the molecular structure of **(1R,2S)-1-amino-2-indanol** in solution. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Spectroscopic Data of **(1R,2S)-1-Amino-2-Indanol**

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic-H	7.15 - 7.30	m	-
H-1	4.25	d	5.2
H-2	4.68	q	5.2
H-3a	2.85	dd	16.0, 4.8
H-3b	3.10	dd	16.0, 6.0
NH ₂ and OH	2.5 (broad s)	br s	-

Note: The chemical shifts for NH₂ and OH protons can vary depending on the solvent and concentration due to hydrogen bonding.

Table 2: ¹³C NMR Spectroscopic Data of (1R,2S)-1-Amino-2-Indanol[1][2]

Carbon Atom	Chemical Shift (ppm)
C-1	61.5
C-2	75.0
C-3	39.5
C-3a	141.0
C-4	127.5
C-5	124.5
C-6	125.0
C-7	128.0
C-7a	142.5

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in the molecule. The data below corresponds to the main absorption bands.

Table 3: IR Absorption Data for **(1R,2S)-1-Amino-2-Indanol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3360	Strong, Broad	O-H stretch (alcohol)
3280	Strong, Broad	N-H stretch (primary amine)
3065	Medium	Aromatic C-H stretch
2925	Medium	Aliphatic C-H stretch
1600	Medium	C=C stretch (aromatic)
1470	Medium	C=C stretch (aromatic)
1080	Strong	C-O stretch (secondary alcohol)
740	Strong	Aromatic C-H bend (ortho-disubstituted)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **(1R,2S)-1-amino-2-indanol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

^{13}C NMR Spectroscopy:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024-4096 (or more, depending on sample concentration).
- Relaxation Delay: 2-5 seconds.
- Reference: CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):[3]

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of the solid **(1R,2S)-1-amino-2-indanol** sample directly onto the ATR crystal.

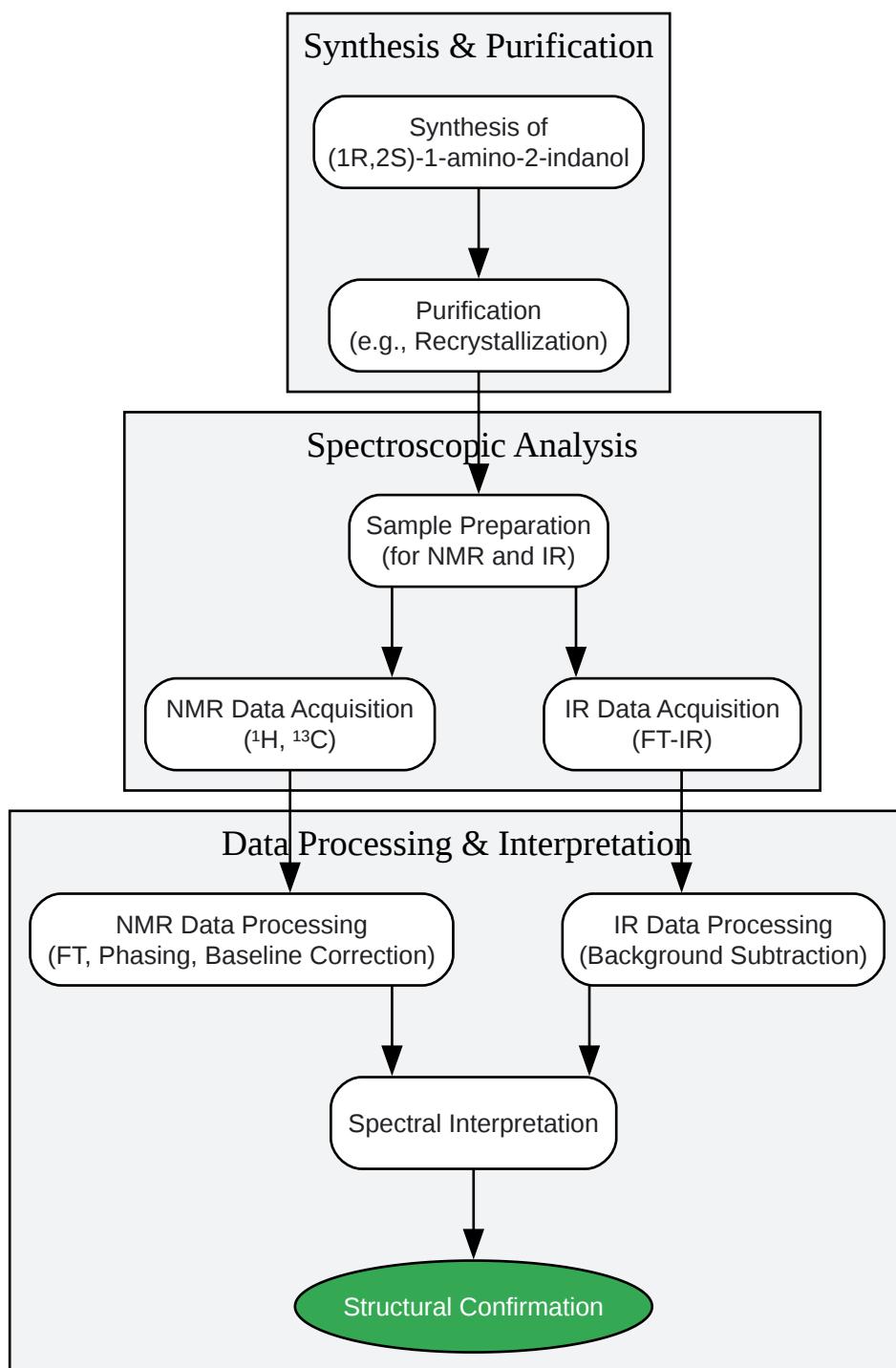
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

- Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.
- Technique: ATR.[\[3\]](#)
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample synthesis to structural confirmation using spectroscopic methods.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **(1R,2S)-1-amino-2-indanol**.

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